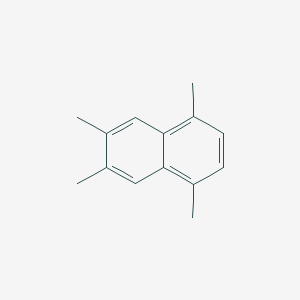

1,4,6,7-Tetramethylnaphthalene

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4,6,7-Tetramethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity . The compound is then isolated and purified using distillation and crystallization methods.

Análisis De Reacciones Químicas

Types of Reactions: 1,4,6,7-Tetramethylnaphthalene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid and halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Naphthoquinones.

Reduction: Hydrogenated naphthalene derivatives.

Substitution: Nitro or halogenated naphthalene derivatives.

Aplicaciones Científicas De Investigación

1,4,6,7-Tetramethylnaphthalene has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1,4,6,7-Tetramethylnaphthalene involves its interaction with cellular components and enzymes. In biological systems, it can affect lipid metabolism and induce oxidative stress, leading to cellular damage . The compound’s molecular targets include glycerophospholipids and enzymes involved in lipid metabolism . The pathways affected by this compound include those related to oxidative stress and inflammation .

Comparación Con Compuestos Similares

- 1,2,3,4-Tetramethylnaphthalene

- 1,2,5,6-Tetramethylnaphthalene

- 1,3,5,7-Tetramethylnaphthalene

Comparison: 1,4,6,7-Tetramethylnaphthalene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other tetramethylnaphthalene isomers, it exhibits different solubility, melting point, and reactivity patterns . This uniqueness makes it suitable for specific applications in research and industry.

Actividad Biológica

1,4,6,7-Tetramethylnaphthalene (TMN) is a polycyclic aromatic hydrocarbon (PAH) with notable structural characteristics that influence its biological activity. Its molecular formula is C₁₄H₁₆, and it features a naphthalene core with four methyl groups at the 1, 4, 6, and 7 positions. This article reviews the biological activity of TMN, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ |

| Molecular Weight | 184.28 g/mol |

| CAS Number | 13764-18-6 |

| Melting Point | 63°C to 64°C |

| Purity | ≥98% |

Mechanisms of Biological Activity

The biological activity of TMN can be attributed to its ability to interact with various biological systems. Key mechanisms include:

- Enzyme Interaction : TMN can form hydrogen bonds with active sites of enzymes due to its hydrophobic character and the presence of methyl groups. This interaction can modulate enzyme activity, impacting metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors in cellular membranes, influencing signaling pathways. Its aromatic structure allows for π-π interactions with aromatic amino acids in proteins.

- Antioxidant Activity : Some studies suggest that TMN exhibits antioxidant properties, potentially scavenging free radicals and protecting cellular components from oxidative damage.

Case Studies and Research Findings

- Anticancer Properties : Research has indicated that TMN may have potential anticancer effects. A study demonstrated that TMN inhibited the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism was linked to the modulation of specific signaling pathways involved in cell growth and survival.

- Neuroprotective Effects : In neurobiology research, TMN has shown promise in protecting neuronal cells from oxidative stress. In vitro studies revealed that TMN treatment reduced cell death in models of neurodegeneration by enhancing the expression of neuroprotective genes.

- Toxicological Studies : While TMN exhibits potential therapeutic benefits, toxicological assessments indicate that it may cause skin irritation and respiratory issues upon exposure. These findings underscore the importance of handling TMN with care in laboratory settings.

Comparative Analysis with Related Compounds

To better understand the unique properties of TMN, a comparison with other naphthalene derivatives is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,4-Dimethylnaphthalene | Two methyl groups | Moderate toxicity |

| 2-Methylnaphthalene | One methyl group | Mild antioxidant properties |

| This compound | Four methyl groups | Potential anticancer effects |

Propiedades

IUPAC Name |

1,4,6,7-tetramethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSPONOBLZCLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074751 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13764-18-6 | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013764186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1,4,6,7-Tetramethylnaphthalene influence its reactivity with singlet oxygen?

A: this compound reacts with singlet oxygen to form an endoperoxide (epidioxide). [] This reaction occurs specifically at the 1,4- positions of the naphthalene ring system. The presence of the four methyl groups in the molecule influences the reactivity by increasing electron density within the ring system, making it more susceptible to attack by electrophilic singlet oxygen. []

Q2: What happens to the endoperoxide formed from the reaction of this compound with singlet oxygen upon heating?

A: Interestingly, the endoperoxide formed from the reaction of this compound with singlet oxygen is thermally unstable. Upon heating, it decomposes quantitatively back to the original this compound and singlet oxygen. [] This reversibility suggests potential applications in systems where controlled release of singlet oxygen is desired.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.